N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Positional isomerism Structure-activity relationship Medicinal chemistry

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896337-58-9, molecular formula C17H16N2O4S2, molecular weight 376.45 g/mol) is a synthetic benzothiazole-benzamide hybrid compound registered in PubChem (SID and catalogued in the ZINC database (ZINC73661568). It belongs to the aryl amide subclass of benzothiazole derivatives, a group extensively explored in medicinal chemistry for antimicrobial and anticancer discovery programs.

Molecular Formula C17H16N2O4S2
Molecular Weight 376.45
CAS No. 896337-58-9
Cat. No. B2708655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide
CAS896337-58-9
Molecular FormulaC17H16N2O4S2
Molecular Weight376.45
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
InChIInChI=1S/C17H16N2O4S2/c1-3-23-13-5-4-6-14-15(13)18-17(24-14)19-16(20)11-7-9-12(10-8-11)25(2,21)22/h4-10H,3H2,1-2H3,(H,18,19,20)
InChIKeyZJGHIYUGEYXKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896337-58-9): Structural Identity, Class Affiliation, and Procurement-Relevant Physicochemical Profile


N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896337-58-9, molecular formula C17H16N2O4S2, molecular weight 376.45 g/mol) is a synthetic benzothiazole-benzamide hybrid compound registered in PubChem (SID 18819808) and catalogued in the ZINC database (ZINC73661568) [1][2]. It belongs to the aryl amide subclass of benzothiazole derivatives, a group extensively explored in medicinal chemistry for antimicrobial and anticancer discovery programs. The compound features a 4-ethoxy substituent on the benzothiazole core and a 4-(methylsulfonyl)benzamide moiety — a substitution geometry that distinguishes it from the more common 2-methylsulfonyl positional isomer (CAS 896361-48-1) and from MSBT-series compounds in which the methylsulfonyl group resides on the benzothiazole ring itself [3].

Why N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide Cannot Be Interchanged with Close Benzothiazole-Benzamide Analogs


Benzothiazole-benzamide compounds with identical atomic composition but different substitution positions are not functionally interchangeable. In the MSBT compound series reported by Lad et al. (2017), compounds bearing amide, alkoxy, sulfonamide, nitro, and amine functionalities at the 4- and 5-positions of the methylsulfonyl benzothiazole scaffold exhibited antimicrobial MIC values spanning a >10-fold range (4–50 μg/mL) against the same bacterial and fungal panels [1]. Only two compounds (MSBT-07 and MSBT-12) progressed to anticancer evaluation and achieved GI50 values ≤0.1 μM in HeLa cells, demonstrating that minor structural perturbations produce binary active/inactive outcomes rather than graded shifts [1]. The target compound's specific architecture — a 4-ethoxy group on the benzothiazole combined with a 4-methylsulfonylbenzamide (rather than the 2-methylsulfonyl isomer, CAS 896361-48-1) — creates a unique hydrogen-bond acceptor/donor pattern and conformational profile that cannot be replicated by any single commercially available analog [2]. Generic substitution therefore risks selecting a compound with a structurally distinct pharmacophore and unvalidated biological performance for the intended screening cascade.

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896337-58-9): Quantitative Differentiation Evidence Against Closest Analogs


Positional Isomer Differentiation: 4-Methylsulfonylbenzamide vs. 2-Methylsulfonylbenzamide Substitution Pattern

The target compound bears the methylsulfonyl group at the para (4-) position of the benzamide ring, whereas the closest commercially available positional isomer, N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896361-48-1), carries this group at the ortho (2-) position . This positional variation alters the topological polar surface area (tPSA) from 84 Ų (4-isomer) to 80 Ų (estimated for 2-isomer), modifies the hydrogen-bond acceptor count, and changes the conformational flexibility around the amide linkage [1]. In benzothiazole-amide SAR literature, para-substituted benzamide derivatives consistently exhibit distinct target-binding profiles compared to their ortho-substituted counterparts, attributable to differential projection of the sulfonyl oxygen atoms into solvent or binding pockets [2].

Positional isomerism Structure-activity relationship Medicinal chemistry

Differentiation from 4-Ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide: Contribution of the Methylsulfonyl Group to Drug-Likeness Parameters

Removing the methylsulfonyl group from the benzamide ring yields 4-ethoxy-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide, an analog that lacks the sulfonyl pharmacophore entirely. The methylsulfonyl group contributes two additional hydrogen-bond acceptors (sulfonyl oxygens) and increases tPSA by approximately 20 Ų relative to the unsubstituted analog [1]. In the broader benzothiazole class, the methylsulfonyl moiety has been identified as a key contributor to target binding; Lad et al. demonstrated that within the MSBT series, compounds retaining the methylsulfonyl group on the benzothiazole core achieved antimicrobial MIC values of 4–50 μg/mL, whereas des-methylsulfonyl analogs were not reported among the active set, implying a critical role for this functional group [2].

Drug-likeness Physicochemical profiling Benzothiazole SAR

Class-Level Antimicrobial Activity Evidence from Methylsulfonyl Benzothiazole (MSBT) Series

The most directly relevant published biological data come from the MSBT compound series by Lad et al. (2017), in which 4- and 5-substituted methylsulfonyl benzothiazole compounds bearing amide functionality were screened for antimicrobial activity [1]. Among all compounds tested, six derivatives (MSBT-07, MSBT-11, MSBT-12, MSBT-14, MSBT-19, MSBT-27) demonstrated promising antimicrobial activity with MIC values ranging from 4 to 50 μg/mL against selected bacterial and fungal species [1]. While the target compound was not among the specific MSBT-coded entities in this publication, it shares the critical benzothiazole-amide-methylsulfonyl pharmacophore architecture. Compounds in this series that lacked the amide or methylsulfonyl features were not reported among active compounds, supporting the functional importance of these groups for antimicrobial effect [1].

Antimicrobial activity Benzothiazole derivatives MIC determination

Class-Level Anticancer Activity Evidence: GI50 Values in HeLa Cervical Cancer Cells from the MSBT Series

In the Lad et al. (2017) study, compounds demonstrating good antimicrobial activity were further screened against the HeLa cervical cancer cell line [1]. Two compounds, MSBT-07 and MSBT-12, significantly reduced cell growth, with calculated GI50 values of 0.1 μM or below (<0.1 μM) [1]. This sub-micromolar potency level places these benzothiazole-amide-methylsulfonyl compounds among the higher-activity benzothiazole derivatives reported for anticancer activity [1]. The steep activity cliff — only 2 of 6 antimicrobially active compounds showed anticancer activity at this potency — illustrates the critical dependence of biological outcome on precise substitution pattern [1]. The target compound's 4-methylsulfonylbenzamide-4-ethoxybenzothiazole architecture represents a substitution geometry not tested in the published MSBT panel, making it a genuinely unexplored chemotype within this validated anticancer scaffold class.

Anticancer activity HeLa cell line GI50 Benzothiazole

Vendor Availability and Purity: Procurement-Ready Status Relative to Closest Analogs

CAS 896337-58-9 is listed in the MolPort chemical marketplace (MolPort-001-934-906), indicating confirmed commercial availability from multiple suppliers as of 2010 [1]. The compound is also registered in PubChem Substance (SID 18819808), with vendor-reported purity typically at 95% [1]. In contrast, the closest positional isomer N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide (CAS 896361-48-1) is listed on ChemSrc with different supplier networks . The 4-methylsulfonyl substitution pattern on the benzamide ring is less common in commercial libraries than the 2-methylsulfonyl or 3-methylsulfonyl variants, making CAS 896337-58-9 a comparatively rare chemotype in screening collections [2]. The ZINC database rates this compound as 'For-Sale' with availability since 2015-08-08, confirming sustained commercial supply [2].

Chemical procurement Vendor comparison Compound availability

Structural Novelty Assessment: Untested Substitution Geometry Within a Validated Pharmacophore Class

A systematic comparison of the target compound's architecture with the MSBT compound library from Lad et al. (2017) reveals a key structural distinction: in all MSBT compounds, the methylsulfonyl group is directly attached to the benzothiazole core at the 2-position, and the variable amide/alkoxy/sulfonamide substitutions occur at the 4- and 5-positions of the benzothiazole [1]. The target compound inverts this arrangement — the methylsulfonyl group is on the benzamide ring (4-position), while the benzothiazole bears a 4-ethoxy substituent and is linked to the benzamide via a 2-amino bridge [2]. This 'inverted pharmacophore' geometry has not been evaluated in the published MSBT biological assays, meaning the target compound represents a genuinely unexplored region of chemical space within the validated benzothiazole-amide-methylsulfonyl pharmacophore class [1][3].

Chemical novelty Pharmacophore mapping IP position

N-(4-Ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide (CAS 896337-58-9): Evidence-Grounded Application Scenarios for Scientific and Industrial Procurement


Antimicrobial Screening Cascade Targeting Novel Benzothiazole-Derived Antibacterials

The target compound is a strong candidate for inclusion in antimicrobial screening libraries targeting Gram-positive and Gram-negative bacterial pathogens, as well as fungal species. The MSBT compound class has demonstrated MIC values in the 4–50 μg/mL range (Lad et al. 2017), and the target compound's untested 4-methylsulfonylbenzamide geometry may access distinct binding modes compared to previously evaluated MSBT analogs [1]. Its computed physicochemical profile (logP = 3.10, tPSA = 84 Ų) is consistent with compounds capable of penetrating bacterial membranes. For maximum scientific value, parallel testing with the 2-methylsulfonyl positional isomer (CAS 896361-48-1) is recommended to establish positional SAR in the same assay system.

Anticancer Lead Discovery: HeLa and Expanded Cancer Panel Screening

Given that two MSBT-class compounds (MSBT-07 and MSBT-12) achieved GI50 values ≤0.1 μM in the HeLa cervical cancer cell line, the target compound represents a high-priority candidate for anticancer screening with a novel substitution pattern not represented in the published MSBT panel [1]. The ZINC database confirms no known biological activity for this compound in ChEMBL 20, indicating it has not been previously profiled in publicly available bioactivity databases [2]. Procurement for HeLa screening, followed by broader NCI-60 or similar multi-cell-line panels, is scientifically justified to determine whether the alternative pharmacophore geometry translates to comparable or superior anticancer potency.

Structure-Activity Relationship (SAR) Expansion of Benzothiazole-Amide Pharmacophore Space

The target compound occupies a unique position in benzothiazole-amide chemical space: it combines a 4-ethoxybenzothiazole core with a 4-methylsulfonylbenzamide moiety — a substitution pattern absent from the published MSBT library where the methylsulfonyl group is retained on the benzothiazole [1]. Systematic procurement of CAS 896337-58-9 alongside its closest analogs (2-methylsulfonyl isomer CAS 896361-48-1, ethylsulfonyl analog, morpholinosulfonyl analog CAS 501351-57-1) would enable a focused SAR study mapping the impact of sulfonyl position and substituent bulk on antimicrobial and anticancer activity. The compound's confirmed multi-vendor availability since 2010 ensures reliable supply for iterative medicinal chemistry programs [3].

Computational Chemistry and Molecular Docking Studies Targeting Benzothiazole-Binding Proteins

With its well-defined structural features (MW 376.45, 3 rotatable bonds, tPSA 84 Ų, logP 3.10) and the absence of known biological annotation, CAS 896337-58-9 is well-suited for prospective computational docking and molecular dynamics studies [2]. The 4-methylsulfonylbenzamide group provides a geometrically distinct sulfonyl oxygen presentation compared to 2- or 3-substituted analogs, which may yield differential docking scores against benzothiazole-targeted proteins such as kinases, carbonic anhydrases, or bacterial dihydropteroate synthase. Procurement of this specific CAS-numbered compound ensures the exact structure used in computational predictions is available for subsequent experimental validation, avoiding the common pitfall of predicted-vs.-tested structure mismatch.

Quote Request

Request a Quote for N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.